REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:14]([O-])=O)[CH:4]=1.Cl[Sn]Cl>C(O)C>[F:1][C:2]([F:17])([F:18])[C:3]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:6]([NH2:7])=[C:5]([NH2:14])[CH:4]=1
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=C(N)C=C1C(F)(F)F)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
The residue was treated with 2 N NaOH to pH=13
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by CHCl3 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=C(C=C1C(F)(F)F)N)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |